REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]([N:7]1[CH2:15][CH2:14][CH:10]([C:11](Cl)=[O:12])[CH2:9][CH2:8]1)=[O:6].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[CH:18]=1>>[F:16][C:17]1[CH:18]=[C:19]([F:23])[CH:20]=[CH:21][C:22]=1[C:11]([CH:10]1[CH2:14][CH2:15][N:7]([CH:5]=[O:6])[CH2:8][CH2:9]1)=[O:12] |f:0.1.2.3|
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Name
|
|
Quantity
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39 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCC(C(=O)Cl)CC1
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Name
|
ice water
|
Quantity
|
1 L
|
Type
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reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred
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Type
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TEMPERATURE
|
Details
|
under reflux for two hrs
|
Duration
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2 h
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with 4 350-ml portions of chloroform
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2 300-ml portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
Trituration with petroleum ether and washing with ether at 0°
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C2CCN(CC2)C=O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |